N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Preparation Methods
The synthesis of N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Functionalization: The final compound is obtained by introducing the 2,5-dimethoxybenzyl and m-tolyl groups through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit cancer cell proliferation.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Pharmaceutical Development: The compound serves as a lead structure for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with molecular targets within the cell. It may inhibit specific enzymes or receptors, leading to the disruption of cellular pathways essential for cell survival and proliferation . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2,5-dimethoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other quinazoline derivatives, such as:
Gefitinib: An antitumor agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Afatinib: A broader spectrum tyrosine kinase inhibitor used in cancer treatment.
The uniqueness of this compound lies in its specific structural features and potential for targeting different molecular pathways compared to these similar compounds.
Properties
Molecular Formula |
C26H23N5O4 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-15-5-4-6-16(11-15)23-24-28-26(33)20-9-7-17(13-21(20)31(24)30-29-23)25(32)27-14-18-12-19(34-2)8-10-22(18)35-3/h4-13,30H,14H2,1-3H3,(H,27,32) |
InChI Key |
ZKIWGTGPIGJZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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